molecular formula C16H21N3O3S2 B11160738 N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide

Cat. No.: B11160738
M. Wt: 367.5 g/mol
InChI Key: TZVSNIOPUGRDEJ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, a thiadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the intermediate compound using benzenesulfonyl chloride in the presence of a base.

    Amidation Reaction: The final step is the formation of the propanamide moiety through an amidation reaction with the appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in the study of biological systems.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group and thiadiazole ring are likely to play key roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
  • 3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Uniqueness

3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C16H21N3O3S2/c1-4-16(2,3)14-18-19-15(23-14)17-13(20)10-11-24(21,22)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,17,19,20)

InChI Key

TZVSNIOPUGRDEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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